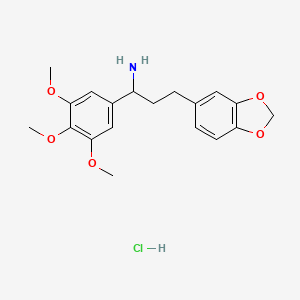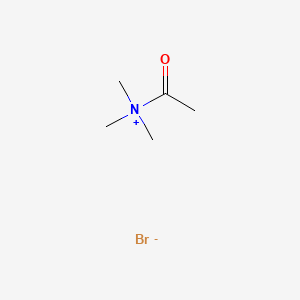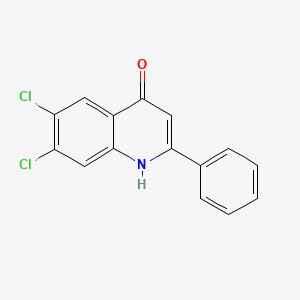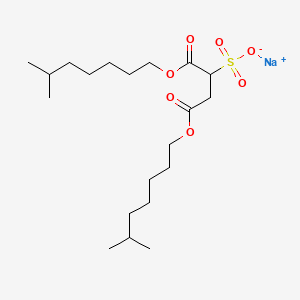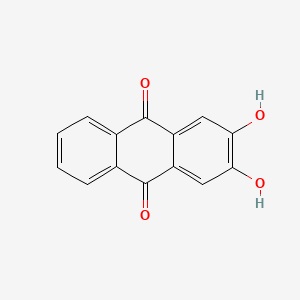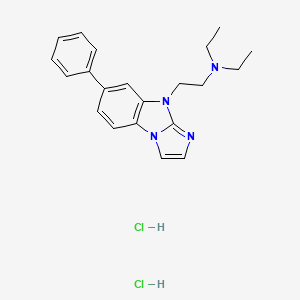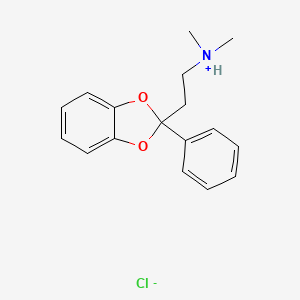
3,3',4,4',5,5'-Hexamethoxydibenzylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,4,4’,5,5’-Hexamethoxydibenzylamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of six methoxy groups attached to a dibenzylamine core, which is further stabilized by the addition of hydrochloride.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’,5,5’-Hexamethoxydibenzylamine hydrochloride typically involves the reaction of 3,4,5-trimethoxybenzylamine with appropriate reagents under controlled conditions. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 3,3’,4,4’,5,5’-Hexamethoxydibenzylamine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-quality compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,4,4’,5,5’-Hexamethoxydibenzylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3,3’,4,4’,5,5’-Hexamethoxydibenzylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3’,4,4’,5,5’-Hexamethoxydibenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,3’,4,4’,5,5’-Hexamethoxybenzylamine: Similar structure but lacks the hydrochloride component.
3,4,5-Trimethoxybenzylamine: Contains fewer methoxy groups and a simpler structure.
3,3’,5,5’-Tetramethoxydibenzylamine: Contains fewer methoxy groups and different substitution patterns.
Uniqueness
3,3’,4,4’,5,5’-Hexamethoxydibenzylamine hydrochloride is unique due to its high degree of methoxylation and the presence of the hydrochloride salt, which enhances its stability and solubility. These properties make it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
101198-06-5 |
|---|---|
Fórmula molecular |
C20H28ClNO6 |
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
bis[(3,4,5-trimethoxyphenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C20H27NO6.ClH/c1-22-15-7-13(8-16(23-2)19(15)26-5)11-21-12-14-9-17(24-3)20(27-6)18(10-14)25-4;/h7-10,21H,11-12H2,1-6H3;1H |
Clave InChI |
MSYPSCQESOIXJR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C[NH2+]CC2=CC(=C(C(=C2)OC)OC)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


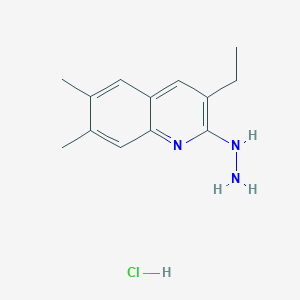

![2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13751086.png)
![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)
